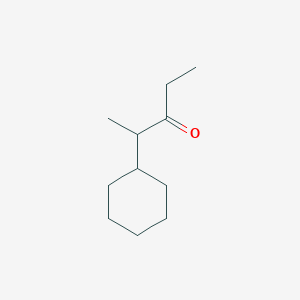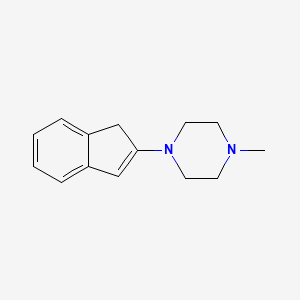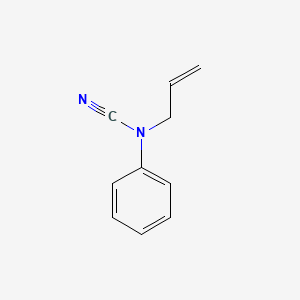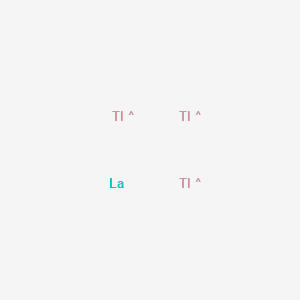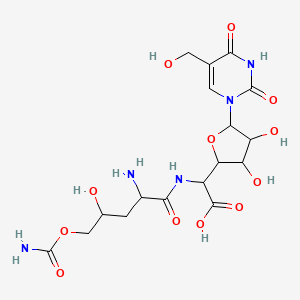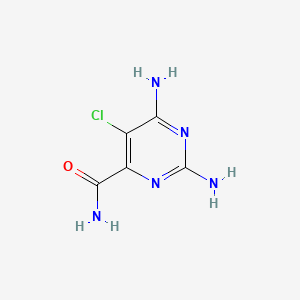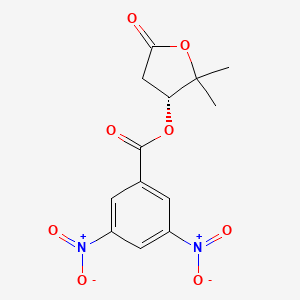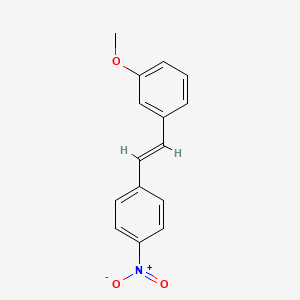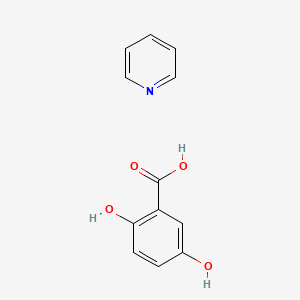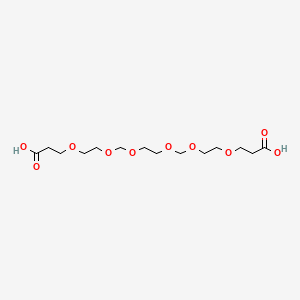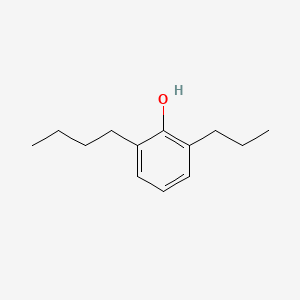
2-Butyl-6-propylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-6-propylphenol is an organic compound belonging to the phenol family It is characterized by a hydroxyl group (-OH) attached to an aromatic ring, with butyl and propyl groups as substituents on the ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Butyl-6-propylphenol can be synthesized through several methods. One common approach involves the alkylation of phenol with butyl and propyl halides in the presence of a strong base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete substitution of the hydrogen atoms on the aromatic ring with butyl and propyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance the efficiency and yield of the reaction. Catalysts such as aluminum chloride or zeolites can be employed to facilitate the alkylation reaction. The process is usually carried out in large reactors with precise control over temperature and pressure to optimize the production rate.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butyl-6-propylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexanol derivatives.
Substitution: The hydrogen atoms on the aromatic ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Applications De Recherche Scientifique
2-Butyl-6-propylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the interactions of phenolic compounds with biological systems.
Medicine: Research is ongoing to explore its potential as an antioxidant or antimicrobial agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-Butyl-6-propylphenol exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The aromatic ring can also participate in π-π interactions with other aromatic compounds, influencing their behavior in biological and chemical systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Butylphenol
- 2-Propylphenol
- 2-tert-Butyl-6-isopropylphenol
Uniqueness
2-Butyl-6-propylphenol is unique due to the presence of both butyl and propyl groups on the aromatic ring, which imparts distinct chemical properties compared to other phenolic compounds. This unique structure allows for specific interactions and applications that are not possible with simpler phenols.
Propriétés
Numéro CAS |
22496-46-4 |
|---|---|
Formule moléculaire |
C13H20O |
Poids moléculaire |
192.30 g/mol |
Nom IUPAC |
2-butyl-6-propylphenol |
InChI |
InChI=1S/C13H20O/c1-3-5-8-12-10-6-9-11(7-4-2)13(12)14/h6,9-10,14H,3-5,7-8H2,1-2H3 |
Clé InChI |
DOISHLXLWZJLHG-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=CC(=C1O)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


